6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl chloride
Description
6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl chloride is a heterocyclic acyl chloride derivative characterized by a fused pyrazole-oxazine ring system. The compound features a methyl group at the 6-position and a reactive carbonyl chloride (-COCl) group at the 2-position. It is synthesized from its carboxylic acid precursor, 6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid (CAS: 1428233-09-3; C₈H₁₀N₂O₃), via chlorination of the carboxylic acid group . This conversion enhances its reactivity, making it a versatile intermediate in organic synthesis, particularly for forming amides, esters, or other acylated derivatives.
Properties
Molecular Formula |
C8H9ClN2O2 |
|---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl chloride |
InChI |
InChI=1S/C8H9ClN2O2/c1-5-3-11-7(13-4-5)2-6(10-11)8(9)12/h2,5H,3-4H2,1H3 |
InChI Key |
OBGKWBUPIYZHER-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN2C(=CC(=N2)C(=O)Cl)OC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine with thionyl chloride, which facilitates the formation of the carbonyl chloride group . The reaction is usually carried out in an inert solvent such as dichloromethane, under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction: The compound can undergo oxidation to form oxides or reduction to form corresponding alcohols or amines under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like amines, alcohols, and thiols in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Amides, Esters, and Thioesters: Formed through substitution reactions.
Oxides and Alcohols: Formed through oxidation and reduction reactions respectively.
Scientific Research Applications
6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator by binding to the active site or allosteric site of the target protein, thereby altering its activity . The specific pathways involved depend on the nature of the target and the context of its application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues of the target compound, highlighting differences in substituents, molecular weight, and functional groups:
*Calculated based on available data.
Functional Group Comparisons
Carbonyl Chloride vs. Sulfonyl Chloride
The target compound’s carbonyl chloride group (-COCl) is highly electrophilic, facilitating nucleophilic acyl substitutions (e.g., amide bond formation). In contrast, the sulfonyl chloride analogue (C₆H₇ClN₂O₃S) is better suited for synthesizing sulfonamides, which are common in drug discovery (e.g., protease inhibitors) .
Carboxylic Acid vs. Ester Derivatives
The carboxylic acid precursor (C₈H₁₀N₂O₃) is less reactive but serves as a stable intermediate. Its ethyl ester derivative (C₉H₁₂N₂O₃) offers improved solubility in organic solvents and can be hydrolyzed back to the acid under basic conditions .
Substituent Effects
Pharmacological and Physicochemical Properties
Studies on related pyrazolo-oxazine derivatives (e.g., triazolo-thiadiazine salts) reveal that substituents significantly influence lipophilicity , solubility , and drug-likeness . For instance:
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
*Estimated using SwissADME .
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